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molecular formula C15H9FN2 B049454 2-(Cyano(4-fluorophenyl)methyl)benzonitrile CAS No. 116617-31-3

2-(Cyano(4-fluorophenyl)methyl)benzonitrile

Cat. No. B049454
M. Wt: 236.24 g/mol
InChI Key: BRHKEEJUFXPRIJ-UHFFFAOYSA-N
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Patent
US04873344

Procedure details

To a stirred solution of 700 gr potassium tert-butoxide in 3.6 ltr N,N-dimethylformamide (DMF) is added gradually a solution of 401.4 gr 4-fluorobenzylcyanide and 429.2 gr 2-chlorobenzonitrile in 1.2 ltr DMF, maintaining an internal temperature between 25° C. and 30° C. (ice bath). The reaction mixture is subsequently stirred for one hour at ambient temperature and quenched with dilute hydrochloric acid. Extractive work-up with diethylether gives the product 2-cyano-4'-fluorobenzhydrylcyanide.
Quantity
700 g
Type
reactant
Reaction Step One
Quantity
401.4 g
Type
reactant
Reaction Step One
Quantity
429.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[F:7][C:8]1[CH:16]=[CH:15][C:11]([CH2:12][C:13]#[N:14])=[CH:10][CH:9]=1.Cl[C:18]1[CH:25]=[CH:24][CH:23]=[CH:22][C:19]=1[C:20]#[N:21]>CN(C)C=O>[C:20]([C:19]1[CH:22]=[CH:23][CH:24]=[CH:25][C:18]=1[CH:12]([C:13]#[N:14])[C:11]1[CH:15]=[CH:16][C:8]([F:7])=[CH:9][CH:10]=1)#[N:21] |f:0.1|

Inputs

Step One
Name
Quantity
700 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
401.4 g
Type
reactant
Smiles
FC1=CC=C(CC#N)C=C1
Name
Quantity
429.2 g
Type
reactant
Smiles
ClC1=C(C#N)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is subsequently stirred for one hour at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining an internal temperature between 25° C. and 30° C. (ice bath)
CUSTOM
Type
CUSTOM
Details
quenched with dilute hydrochloric acid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)C1=C(C(C2=CC=C(C=C2)F)C#N)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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